1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane
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Overview
Description
1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane is a synthetic organic compound characterized by the presence of two 4-methoxybenzyl groups attached to a tetrafluoroethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane typically involves the reaction of 4-methoxybenzyl alcohol with a suitable fluorinated precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl groups and the fluorinated ethane backbone . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic compounds and their interactions with biological systems.
Mechanism of Action
The mechanism by which 1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and influence its reactivity. The methoxybenzyl groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl bromide: Used for protection of hydroxyl groups and in the synthesis of other organic compounds.
4-Methoxyphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Uniqueness
1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane is unique due to the combination of its tetrafluoroethane backbone and the presence of two 4-methoxybenzyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-methoxy-4-[[4-[1,1,2,2-tetrafluoro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]ethyl]phenoxy]methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F4O4/c1-35-25-11-3-21(4-12-25)19-37-27-15-7-23(8-16-27)29(31,32)30(33,34)24-9-17-28(18-10-24)38-20-22-5-13-26(36-2)14-6-22/h3-18H,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVXCNGDCWQDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)OC)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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